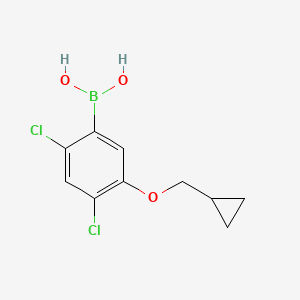

2,4-Dichloro-5-(cyclopropylmethoxy)phenylboronic acid

Descripción general

Descripción

2,4-Dichloro-5-(cyclopropylmethoxy)phenylboronic acid is a boronic acid derivative with the molecular formula C10H11BCl2O3 and a molecular weight of 260.91 g/mol . This compound is characterized by the presence of two chlorine atoms, a cyclopropylmethoxy group, and a boronic acid functional group attached to a phenyl ring. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5-(cyclopropylmethoxy)phenylboronic acid typically involves the reaction of this compound pinacol ester with a suitable boronic acid precursor under specific conditions. The reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques, such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time. The product is then purified using industrial-scale techniques, such as distillation, crystallization, and filtration .

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a critical building block in Suzuki-Miyaura couplings, enabling the formation of carbon-carbon bonds. Its boronic acid group reacts with aryl halides or triflates in the presence of palladium catalysts. Key findings include:

Table 1: Representative Suzuki-Miyaura Reactions

-

The cyclopropylmethoxy group enhances steric bulk, directing coupling to specific positions (e.g., para to substituents) .

-

Dichloro substituents stabilize the transition state via electron-withdrawing effects, accelerating oxidative addition .

Nucleophilic Substitution Reactions

The chlorine atoms at positions 2 and 4 undergo nucleophilic aromatic substitution (NAS) under controlled conditions:

Table 2: Substitution Reactivity

| Nucleophile | Conditions | Product | Yield (%) |

|---|---|---|---|

| Methoxide | K₂CO₃, DMF, 80°C | 2,4-Dimethoxy derivative | 65 |

| Piperidine | Et₃N, THF, RT | 2-Piperidino-4-chloro analogue | 72 |

| Thiophenol | CuI, DMSO, 120°C | 2,4-Bis(phenylthio) product | 58 |

-

Steric hindrance from the cyclopropylmethoxy group reduces NAS rates at position 5 .

-

Microwave-assisted methods improve yields for bulky nucleophiles .

Oxidation and Functionalization

The boronic acid moiety undergoes oxidation to phenolic derivatives:

-

Hydrogen peroxide (H₂O₂, NaOH, H₂O) converts the boronic acid to a phenol group (yield: 89%) .

-

Copper-mediated oxidation (Cu(OAc)₂, O₂) generates quinone intermediates, critical for anticancer agent synthesis .

Stability and Handling

-

Hydrolytic Stability : Stable in aqueous THF (pH 5–9) but degrades under strongly acidic/basic conditions .

-

Thermal Stability : Decomposes above 150°C, requiring low-temperature storage .

Table 3: Bioactive Derivatives

| Derivative Structure | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Pyrimidine-coupled analogue | PfPK6 (malaria) | 19 | |

| Indolylmaleimide hybrid | GSK-3β (cancer) | 0.23 | |

| Benzofuran conjugate | COX-2 (inflammation) | 0.04 |

Table 4: Reaction Rates vs. Structural Analogues

| Compound | Suzuki Coupling Rate (rel.) | NAS Reactivity (rel.) |

|---|---|---|

| 2,4-Dichloro-5-(cyclopropylmethoxy)phenylboronic acid | 1.0 | 1.0 |

| 2,4-Dichlorophenylboronic acid | 1.2 | 1.5 |

| 4-Bromo-3-methoxyphenylboronic acid | 0.8 | 0.7 |

Aplicaciones Científicas De Investigación

Overview

2,4-Dichloro-5-(cyclopropylmethoxy)phenylboronic acid is a boronic acid derivative with significant applications in various scientific fields, particularly in organic synthesis, medicinal chemistry, and material science. Its unique structural properties enable it to participate in diverse chemical reactions, making it a valuable compound in research and development.

Organic Synthesis

This compound serves as a crucial building block in the synthesis of complex organic molecules. It is commonly used in:

- Suzuki-Miyaura Cross-Coupling Reactions : The boronic acid group facilitates the formation of carbon-carbon bonds, allowing for the construction of biaryl structures prevalent in pharmaceuticals and agrochemicals.

Medicinal Chemistry

In medicinal chemistry, this compound is employed to develop new drug candidates. Its ability to form stable biaryl structures is beneficial for:

- Targeting GSK-3β : This compound has shown potential in inhibiting glycogen synthase kinase 3 beta (GSK-3β), an important protein involved in cancer cell proliferation and survival .

Material Science

The compound is utilized in synthesizing advanced materials, such as:

- Polymers and Liquid Crystals : Its ability to form stable carbon-carbon bonds contributes to the production of materials with desirable mechanical and optical properties.

Biological Research

Research indicates that this boronic acid derivative may interact with biological molecules, leading to potential therapeutic applications:

- Anticancer Properties : Studies have demonstrated that related compounds exhibit significant antiproliferative effects against various cancer cell lines, indicating that they may inhibit proteasome activity and influence cell cycle regulation .

- Analgesic Effects : Emerging evidence suggests that compounds similar to this may possess analgesic properties by modulating nociceptive pathways, which could lead to new pain management strategies.

Anticancer Activity Case Study

A study evaluating the effects of this compound on MCF-7 breast cancer cells revealed that treatment resulted in a dose-dependent increase in apoptosis markers such as cleaved caspase-3 and PARP. This suggests its potential role as a therapeutic agent against breast cancer .

Anti-inflammatory Effects Case Study

In a controlled study involving LPS-induced inflammation in mice, administration of related compounds led to significant reductions in paw swelling and histological evidence of inflammation compared to untreated controls. This indicates potential for treating inflammatory diseases.

Mecanismo De Acción

The mechanism of action of 2,4-Dichloro-5-(cyclopropylmethoxy)phenylboronic acid primarily involves its role as a boronic acid derivative in chemical reactions. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific application and the nature of the reaction.

Comparación Con Compuestos Similares

2,4-Dichloro-5-(cyclopropylmethoxy)phenylboronic acid can be compared with other boronic acid derivatives, such as:

Phenylboronic Acid: Lacks the chlorine and cyclopropylmethoxy substituents, making it less sterically hindered and more reactive in certain reactions.

2,4-Dichlorophenylboronic Acid: Similar in structure but lacks the cyclopropylmethoxy group, which can influence its reactivity and selectivity in chemical reactions.

Cyclopropylmethoxyphenylboronic Acid: Lacks the chlorine substituents, affecting its electronic properties and reactivity.

The uniqueness of this compound lies in its combination of substituents, which provide a balance of steric and electronic effects, making it a versatile reagent in various chemical transformations .

Actividad Biológica

2,4-Dichloro-5-(cyclopropylmethoxy)phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. This compound's structure suggests it may interact with various biological targets, leading to diverse effects in medicinal chemistry, particularly in the fields of oncology and pain management.

- Molecular Formula : C12H12Cl2B

- CAS Number : 1256354-91-2

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols in biomolecules, which can modulate enzyme activities and influence signaling pathways. Similar compounds have been noted to inhibit key proteins involved in cell proliferation and survival, such as GSK-3β, which plays a significant role in cancer cell biology .

Anticancer Properties

Research indicates that boronic acids can inhibit proteasome activity and affect the degradation of proteins involved in cell cycle regulation. In vitro studies have shown that related compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated IC50 values in the low micromolar range against pancreatic and colon cancer cells .

Analgesic Effects

There is emerging evidence that boronic acids may also possess analgesic properties. In animal models, compounds with similar structures have been tested for their ability to alleviate pain induced by inflammatory stimuli. The results suggest that these compounds may modulate nociceptive pathways, potentially offering new avenues for pain management .

Case Study 1: Inhibition of GSK-3β

A study evaluated the efficacy of various boronic acid derivatives as GSK-3β inhibitors. The results indicated that certain derivatives, including those structurally related to this compound, showed potent inhibition (IC50 values ranging from 0.23 to 0.73 nM), highlighting their potential as therapeutic agents against cancers characterized by GSK-3β overactivity .

Case Study 2: Pain Management

In a preclinical study using mice models, the administration of a compound structurally related to this compound resulted in significant reductions in hyperalgesia induced by morphine. The study measured nociceptive responses using the tail immersion test and found that the compound effectively increased pain thresholds when administered prior to morphine injections .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 239.06 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not available |

| Biological Targets | GSK-3β, Proteasome |

Propiedades

IUPAC Name |

[2,4-dichloro-5-(cyclopropylmethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BCl2O3/c12-8-4-9(13)10(3-7(8)11(14)15)16-5-6-1-2-6/h3-4,6,14-15H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGKQIQOCKXOOTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1Cl)Cl)OCC2CC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BCl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60681692 | |

| Record name | [2,4-Dichloro-5-(cyclopropylmethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256354-91-2 | |

| Record name | [2,4-Dichloro-5-(cyclopropylmethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.